44水合磷钨酸

描述

Synthesis Analysis

Phosphotungstic acid can be synthesized by reacting sodium tungstate (Na2WO4·2H2O) with phosphoric acid (H3PO4), acidified with hydrochloric acid (HCl). This process yields colorless to gray, pale yellow, or slightly yellow-green, odorless crystals, which are also available as a 10% aqueous solution. The preparation method emphasizes the importance of controlled conditions to achieve desired hydrate forms (Noshi, 2013).

Molecular Structure Analysis

The molecular structure of phosphotungstic acid, particularly its hydrates, has been detailed through X-ray crystallography and spectroscopic methods. Studies reveal the existence of various hydrate forms, with the hydration state significantly influencing the compound's chemical behavior and stability. The Keggin structure, a common form for phosphotungstic acid, exemplifies the compound's intricate molecular architecture (Janik et al., 2003).

Chemical Reactions and Properties

Phosphotungstic acid serves as an efficient and recyclable catalyst for various organic transformations. Its catalytic activity is demonstrated in the synthesis of polysubstituted quinolines through Friedländer condensation, showcasing its role in facilitating carbon-carbon bond formations under mild conditions (Dabiri & Bashiribod, 2009).

Physical Properties Analysis

The physical properties of phosphotungstic acid, including its solubility in water and melting point, are crucial for its application in various fields. Its high solubility in water makes it a versatile reagent for aqueous-phase reactions and processes. The detailed analysis of its physical properties provides insights into its handling and storage requirements, ensuring its stability and effectiveness in applications (Noshi, 2013).

Chemical Properties Analysis

The chemical properties of phosphotungstic acid highlight its role as a superacid catalyst in solution or supported on solid substrates. Its application spans isomerization, cyclization reactions, dehydration of alcohols, hydration of olefins, and oxidation reactions, underscoring its versatility and efficiency as a catalyst. The analysis of its chemical properties elucidates the mechanisms behind its catalytic activities and its potential for recyclability and reuse in various chemical processes (Noshi, 2013).

科学研究应用

-

Catalysis

- Application : Phosphotungstic acid is used as a catalyst for the hydrolysis of propene to prepare 2-propanol . It is also involved in heterogeneous catalysis reaction to prepare propene from 2-propanol and methanol from hydrocarbons .

- Results : The use of Phosphotungstic acid as a catalyst can increase the efficiency of the reaction and yield of the desired product .

-

Protein Precipitation

-

Staining in Histology

-

Transmission Electron Microscopy

-

Reagent for Alkaloids and Nitrogen Bases

-

Reagent for Phenols, Albumin, Peptone, Amino Acids, Uric Acid, Urea, Blood, Carbohydrates

-

Dyeing and Pigments

-

Composite Proton Exchange Membranes

安全和危害

未来方向

Phosphotungstic acid 44-hydrate’s high acidity and eco-friendly character make it a tempting alternative to corrosive homogeneous acids . It can be widely used as a catalyst for organic reactions as it is thermally stable and easy to handle . Good to excellent yields were obtained in all four kinds of reactions .

属性

IUPAC Name |

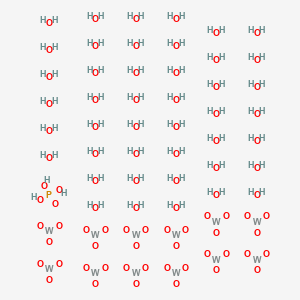

phosphoric acid;trioxotungsten;tetratetracontahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.44H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);44*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAATTKWJSOPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H91O84PW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphotungstic acid 44-hydrate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)